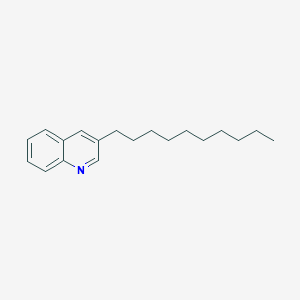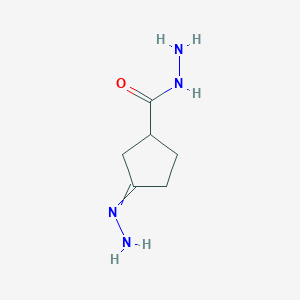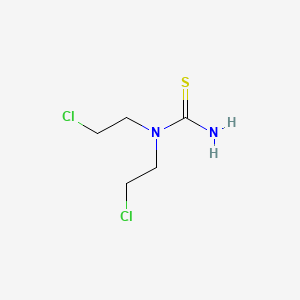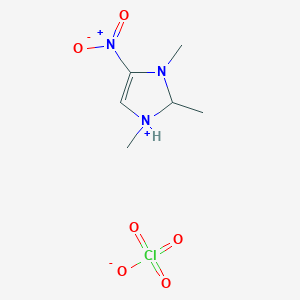
3-Decylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Decylquinoline: is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring. The addition of a decyl group (a ten-carbon alkyl chain) to the quinoline structure enhances its hydrophobic properties and potentially alters its biological activity. This compound is of interest in various fields, including medicinal chemistry, materials science, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. For 3-Decylquinoline, the ketone used would be decanone.
Skraup Synthesis: This classical method involves the reaction of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid. The decyl group can be introduced via subsequent alkylation.
Doebner-Miller Reaction: This involves the condensation of aniline with α,β-unsaturated carbonyl compounds. For this compound, the unsaturated carbonyl compound would be decyl-substituted.
Industrial Production Methods: Industrial production often employs the Skraup synthesis due to its scalability. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are chosen to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions:
Oxidation: 3-Decylquinoline can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions are common, where the decyl group can be replaced or modified using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various alkylated or sulfonated quinoline derivatives.
科学研究应用
Chemistry: : 3-Decylquinoline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: : In biological research, this compound derivatives are studied for their potential antimicrobial and anticancer properties. The hydrophobic decyl chain enhances cell membrane penetration, making it a promising candidate for drug development.
Medicine: : Medicinal chemistry explores this compound for its potential as a therapeutic agent. Its derivatives have shown activity against various pathogens and cancer cell lines.
Industry: : In the industrial sector, this compound is used in the production of dyes, pigments, and as a corrosion inhibitor. Its stability and reactivity make it suitable for various applications.
作用机制
The mechanism of action of 3-Decylquinoline involves its interaction with cellular components. The decyl chain allows it to integrate into lipid membranes, disrupting membrane integrity and function. In antimicrobial applications, it targets bacterial cell walls and membranes, leading to cell lysis. In anticancer research, it interferes with cellular signaling pathways, inducing apoptosis in cancer cells.
相似化合物的比较
Quinoline: The parent compound, lacking the decyl group.
2-Decylquinoline: A positional isomer with the decyl group at the 2-position.
3-Acetylquinoline: A derivative with an acetyl group at the 3-position.
Uniqueness of 3-Decylquinoline: The presence of the decyl group at the 3-position significantly alters the compound’s hydrophobicity and biological activity. This makes this compound more effective in applications requiring membrane penetration and interaction. Its unique structure also allows for the exploration of new chemical reactions and pathways not accessible with other quinoline derivatives.
属性
CAS 编号 |
882041-07-8 |
|---|---|
分子式 |
C19H27N |
分子量 |
269.4 g/mol |
IUPAC 名称 |
3-decylquinoline |
InChI |
InChI=1S/C19H27N/c1-2-3-4-5-6-7-8-9-12-17-15-18-13-10-11-14-19(18)20-16-17/h10-11,13-16H,2-9,12H2,1H3 |
InChI 键 |
SXTIHZXBMJIIQL-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC1=CC2=CC=CC=C2N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4'-[(Naphthalen-2-yl)methoxy][1,1'-biphenyl]-4-sulfonyl}-D-valine](/img/structure/B14202643.png)


![2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl phosphate](/img/structure/B14202656.png)
![1,3-Dioxolane-2-methanol, 4,4'-[oxybis(methylene)]bis[2-methyl-](/img/structure/B14202669.png)


![3-Nitro-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14202704.png)
![Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]-](/img/structure/B14202710.png)
![4-[3-(4-Fluorophenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14202718.png)

![4-[(Hexadecylamino)methyl]-2-methoxyphenol](/img/structure/B14202749.png)
![1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one](/img/structure/B14202756.png)

